molecular formula C18H26N2O4S B4928309 N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4928309
M. Wt: 366.5 g/mol
InChI Key: XSYRPZPMOQOQDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels results in a decrease in neuronal excitability, which can help to reduce seizures, cravings for addictive substances, and hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels can result in a decrease in neuronal excitability, which can help to reduce seizures, cravings for addictive substances, and hyperactivity in individuals with ADHD. Additionally, N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide for lab experiments is its high yield and purity, which makes it suitable for use in various research applications. Additionally, N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, making it a promising candidate for further research. However, one of the main limitations of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is its potential toxicity, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, including investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide for various neurological disorders. Finally, research on the potential side effects and toxicity of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high yield and purity and extensive research on its potential therapeutic applications. However, its potential toxicity is a limitation that needs to be addressed in future research.

Synthesis Methods

N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with cyclopentylmagnesium bromide, followed by reduction of the resulting intermediate with lithium aluminum hydride and subsequent reaction with piperidine-1-sulfonyl chloride. The final product is obtained in high yield and purity, making it suitable for use in various research applications.

Scientific Research Applications

N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the metabolism of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.

properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-10-9-15(25(22,23)20-11-5-2-6-12-20)13-16(17)18(21)19-14-7-3-4-8-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRPZPMOQOQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

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